2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features a 1-chloroethyl group and a 4-methylphenyl group attached to the oxadiazole ring. Its chemical formula is , and it is notable for its potential applications in medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and databases such as Benchchem and PubChem, which provide detailed information regarding its properties, synthesis, and applications.
2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its structure. It falls under the category of oxadiazoles, which are known for their diverse biological activities.
The synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-methylbenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. This process generally requires heating to facilitate cyclization and can utilize solvents like dichloromethane or ethanol.
The reaction proceeds through several stages:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity by optimizing reaction conditions on a larger scale.
The molecular structure of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can be represented by its InChI notation:
This notation indicates the arrangement of atoms within the molecule, highlighting its functional groups.
Key molecular data includes:
2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions.
The mechanism of action for 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with biological targets. In medicinal applications, it is believed to inhibit microbial growth or cancer cell proliferation by interfering with critical biological pathways. This interaction often involves binding to enzymes or nucleic acids, disrupting their normal functions.
The physical properties include:
Key chemical properties involve:
Relevant data indicate that this compound exhibits both antimicrobial and anticancer activities in preliminary studies .
2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific applications:
The synthesis of 1,3,4-oxadiazole derivatives fundamentally relies on the cyclodehydration of diacylhydrazine precursors, where phosphorus-based reagents serve as pivotal dehydrating agents. This transformation is critical for constructing the oxadiazole core in target molecules like 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.
Phosphorus oxychloride (POCl₃) is the dehydrating agent of choice for high-yielding oxadiazole formation due to its dual functionality as a Lewis acid and chlorinating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism: the carbonyl oxygen of the diacylhydrazine attacks phosphorus, forming a pentavalent intermediate. Subsequent chloride displacement generates a dichlorophosphite adduct, which undergoes intramolecular cyclization. The critical elimination step releases HCl and PO₂Cl⁻, yielding the 1,3,4-oxadiazole ring [5] [6].
Optimized protocols specify stoichiometric ratios of 2.5–3.0 equivalents of POCl₃ per equivalent of diacylhydrazine precursor in refluxing anhydrous acetonitrile (80–85°C) for 6–7 hours. For temperature-sensitive substrates, catalytic POCl₃ (0.2–0.5 equivalents) combined with triethylamine as an acid scavenger enables cyclization at 60°C. Post-reaction workup involves controlled quenching onto crushed ice, followed by neutralization with sodium bicarbonate to precipitate crude products. Recrystallization from methanol typically affords purified oxadiazoles in yields exceeding 85% [5].
Table 1: Optimization Parameters for POCl₃-Mediated Oxadiazole Cyclization
Parameter | Standard Protocol | Optimized Modification | Yield Impact |
---|---|---|---|
POCl₃ Equivalents | 2.0 | 2.5–3.0 | +15–20% |
Temperature | Reflux (80–85°C) | 60°C (with Et₃N) | Comparable |
Reaction Time | 8–10 hours | 6–7 hours | No loss |
Workup | Direct precipitation | Ice quenching + NaHCO₃ | Purity +25% |
While POCl₃ remains prevalent, alternative phosphorus-based dehydrating agents offer distinct reactivity profiles:
Table 2: Performance Comparison of Phosphorus-Based Dehydrating Agents
Reagent System | Temperature Range | Reaction Time | Typical Yield | Key Limitations |
---|---|---|---|---|
POCl₃ (neat or solvent) | 60–85°C | 6–10 hours | 85–95% | HCl generation |
P₄O₁₀ (suspension) | 140–160°C | 4–6 hours | 70–80% | Thermal decomposition risk |
Ph₃P/TCCA (mechanochemical) | 25–35°C (ball mill) | 0.5 hours | 90–95% | Cost, stoichiometric Ph₃P |
Polyphosphoric Acid | 130–150°C | 8–12 hours | 65–75% | Viscosity, difficult workup |
POCl₃ demonstrates superior versatility for synthesizing 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, balancing yield, reaction control, and functional group tolerance. The chloroethyl moiety remains intact under optimized POCl₃ conditions but undergoes elimination with P₄O₁₀ or strong acids [1] [5].
The 2-(1-chloroethyl) substituent is installed either before cyclization (on the diacylhydrazine precursor) or post-cyclization on a preformed 2-unsubstituted oxadiazole. The precursor approach proves more efficient:
Pre-functionalized Precursor Route:β-Chloropropionyl chloride reacts with tert-butyl carbazate under Schotten-Baumann conditions (0°C, aqueous NaOH/dichloromethane biphasic system) to yield N-Boc-protected hydrazide. Deprotection with trifluoroacetic acid liberates the hydrazide, which undergoes condensation with 4-methylbenzoyl chloride. Subsequent POCl₃-mediated cyclization affords the target oxadiazole. This sequence maintains chirality integrity when using enantiopure chloroethyl precursors [7] [10].
Post-cyclization Alkylation:2-Mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes S-alkylation with 1-bromo-2-chloroethane in acetone using potassium carbonate base. While feasible, this route suffers from competitive N-alkylation (∼30% byproduct formation), requiring meticulous chromatography. Copper(II) oxide nanoparticles catalyze the selective coupling of 2-chloroethyl halides with preformed oxadiazoles but are limited to 50–60% yields due to steric constraints [1] [9].
The nucleophilic substitution kinetics favor primary halides, making the chloroethyl group more reactive than aryl chlorides but less prone to elimination than β-chloropropyl analogs. Steric hindrance from the oxadiazole ring slightly retards reactivity relative to linear alkyl chlorides [3] [10].
The 5-(4-methylphenyl) group is efficiently introduced via palladium-catalyzed cross-coupling. Two strategic approaches exist:
Approach 1: Boronic Acid Coupling to 2-(1-Chloroethyl)-5-bromooxadiazole
Approach 2: Oxadiazolyl Triflate CouplingFor bromine-sensitive substrates, 5-hydroxyoxadiazoles are converted to triflates using N,N-bis(trifluoromethylsulfonyl)aniline and triethylamine. The triflate undergoes coupling with 4-methylphenylboronic acid under mild conditions:
Table 3: Suzuki-Miyaura Coupling Optimization for 5-Aryl Functionalization
Parameter | Bromide Approach | Triflate Approach | Chloride Approach (Not Viable) |
---|---|---|---|
Catalyst System | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂/SPhos (1 mol%/2 mol%) | NiCl₂(dppf) (10 mol%) |
Base | K₃PO₄ (TBAB additive) | K₂CO₃ | CsF |
Solvent | Dioxane/H₂O (4:1) | THF/H₂O (9:1) | Toluene/EtOH |
Temperature | 85°C | 60°C | 100°C |
Yield | 90–95% | 85–88% | <35% |
Chloroethyl Stability | >95% retained | >98% retained | 20–40% elimination |
Critical Mechanistic Considerations:
These methodologies enable the modular synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, establishing a versatile route for further structural diversification of this bioactive scaffold.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1